molecular formula C7H12O2 B8738322 4-Methyl-2-vinyl-1,3-dioxane CAS No. 6542-56-9

4-Methyl-2-vinyl-1,3-dioxane

Cat. No. B8738322
CAS RN: 6542-56-9
M. Wt: 128.17 g/mol
InChI Key: VHBVURHYXATORH-UHFFFAOYSA-N
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Patent
US04160771

Procedure details

Acrolein and 1,3-butanediol were condensed to produce 2-vinyl-4-methyl-1,3-dioxane in accordance with the procedure of Example I.
Name
Acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH2:5](O)[CH2:6][CH:7]([OH:9])[CH3:8]>>[CH:3]([CH:1]1[O:9][CH:7]([CH3:8])[CH2:6][CH2:5][O:2]1)=[CH2:4]

Inputs

Step One
Name
Acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1OCCC(O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.